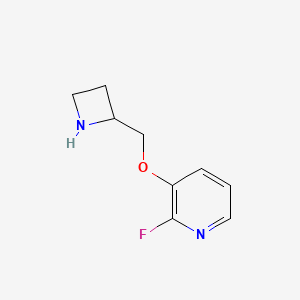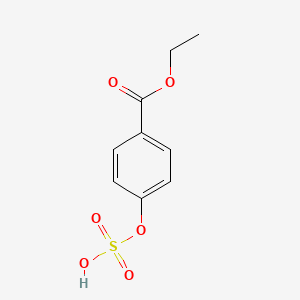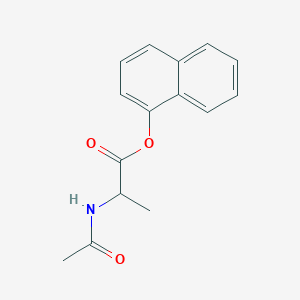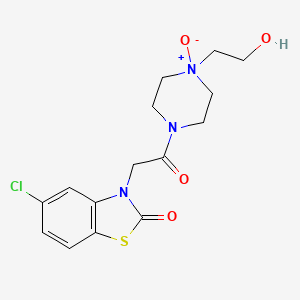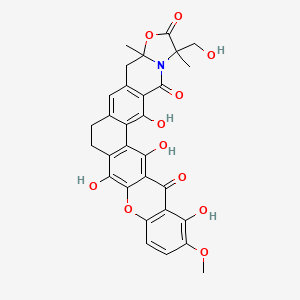
Citreamicin epsilon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citreamicin epsilon is a natural product found in Streptomyces caelestis and Streptomyces vinaceus with data available.
Scientific Research Applications
Antibacterial Activity
Citreamicin epsilon demonstrates potent activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MDRSA). It is particularly effective, with minimal inhibitory concentration (MIC) values of less than 1 microgram/mL against various resistant strains. These findings were a result of studies conducted using extracts from Streptomyces vinaceus, further analyzed through chromatography, NMR, and mass spectroscopy techniques (Hopp et al., 2008).
Antitumor Effects
Citreamicin epsilon has shown significant potential as an antitumor agent. In a cytotoxicology study, its two diastereomers, citreamicin epsilon A and B, exhibited different apoptotic effects on PtK2 cells. The study utilized iTRAQ-based quantitative proteomic analysis to explore the mechanism of cytotoxicity, highlighting the role of the nuclear transcription factor κB (NF-κB) pathway in the process (Liu et al., 2020).
Induction of Apoptosis in Cancer Cells
Further research on citreamicin epsilon revealed its potency in inducing apoptosis in cancer cells, specifically HeLa (cervical cancer) and HepG2 (hepatic carcinoma) cells. The apoptosis was confirmed to occur via the activation of caspase-3 and was associated with an increase in reactive oxygen species (ROS) within the cells (Liu et al., 2013).
Antifungal Activity
Citreamicin epsilon also possesses significant antifungal properties. Its genome-based analysis in Streptomyces caelestis revealed its effectiveness against plant pathogenic fungi. The study identified a citreamicin gene cluster responsible for its biosynthesis, underlining its role in inhibiting fungal growth (Liu et al., 2019).
properties
Product Name |
Citreamicin epsilon |
|---|---|
Molecular Formula |
C30H25NO11 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
3,18,25,29-tetrahydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,18,21(26),22,24,28-nonaene-5,8,27-trione |
InChI |
InChI=1S/C30H25NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h6-8,32-36H,4-5,9-10H2,1-3H3 |
InChI Key |
FJAZFAHKUIAABK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)CCC5=C4C(=C6C(=C5O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)O)C(=O)N1C(C(=O)O2)(C)CO |
synonyms |
citreamicin epsilon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)
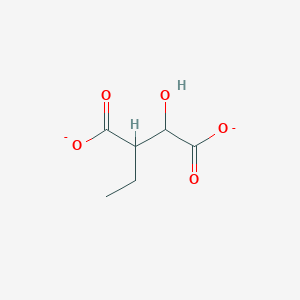
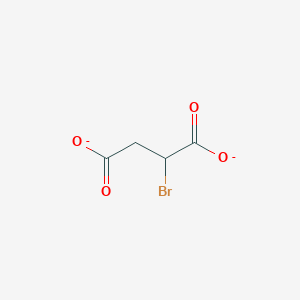
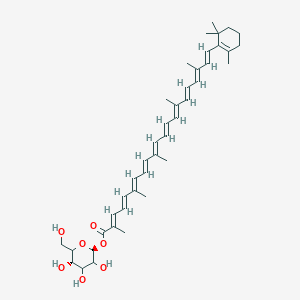
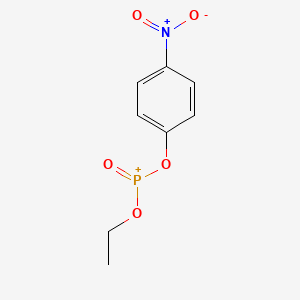
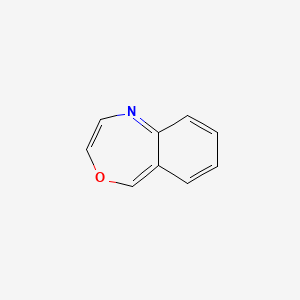
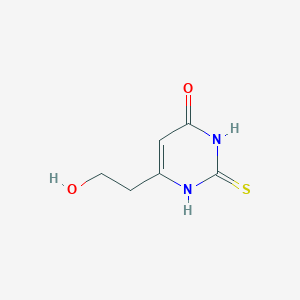
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
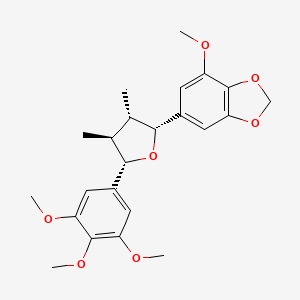
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
